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Compound of Interest

Compound Name: 1,3,3-Trimethylcyclohexene

Cat. No.: B3343063 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,3-
Trimethylcyclohexene (CAS No. 503-47-9), a volatile organic compound of interest in various

chemical research and development sectors. This document is intended for researchers,

scientists, and professionals in drug development, offering a centralized resource for its

spectral characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for 1,3,3-Trimethylcyclohexene,

sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5] The data is

organized into tables for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a

molecule, revealing their chemical environment and proximity to other atoms.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.25 Triplet (t) 1H H-2

1.95 Doublet of Triplets (dt) 2H H-6

1.65 Singlet (s) 3H CH₃ at C-1

1.43 Triplet (t) 2H H-5

1.22 Multiplet (m) 2H H-4

0.98 Singlet (s) 6H gem-Dimethyl at C-3

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppm Assignment

135.0 C-1

121.5 C-2

40.2 C-6

34.5 C-3

31.0 C-4

28.5 gem-Dimethyl at C-3

23.5 CH₃ at C-1

19.0 C-5

Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational transitions of a molecule, which are characteristic of

its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

2955 Strong C-H stretch (alkane)

2868 Medium C-H stretch (alkane)

1670 Medium C=C stretch (alkene)

1458 Medium C-H bend (alkane)

1364 Medium C-H bend (gem-dimethyl)

802 Strong =C-H bend (alkene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining its molecular weight and structure.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment / Fragment

124 25 [M]⁺ (Molecular Ion)

109 100 [M - CH₃]⁺

95 30 [M - C₂H₅]⁺

81 40 [C₆H₉]⁺

67 20 [C₅H₇]⁺

41 35 [C₃H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

mentioned above, applicable to volatile liquid samples like 1,3,3-Trimethylcyclohexene.

NMR Spectroscopy
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Sample Preparation: A small amount of 1,3,3-Trimethylcyclohexene (typically 5-25 mg for ¹H

NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ

= 0.00 ppm).

Data Acquisition: The NMR spectra are typically acquired on a 300, 400, or 500 MHz

spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-

to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower

natural abundance of the ¹³C isotope. Proton-decoupled ¹³C NMR is the most common

experiment to simplify the spectrum to single lines for each unique carbon.

IR Spectroscopy
Sample Preparation: For a neat liquid sample like 1,3,3-Trimethylcyclohexene, a thin film is

prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). The plates

are then mounted in a sample holder.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first recorded and then

automatically subtracted from the sample spectrum to provide the spectrum of the compound.

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry
Sample Introduction and Ionization: For a volatile compound, a common method is direct

injection via a heated probe or, more frequently, introduction through a gas chromatograph

(GC-MS). In the mass spectrometer, the molecules are ionized, typically using Electron

Ionization (EI) at 70 eV.

Data Acquisition: The ionized molecules and their fragments are separated by a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The

detector records the relative abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow
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The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical

compound, from sample preparation to structural elucidation.

1. Sample Preparation

2. Data Acquisition

3. Data Analysis

4. Structure Elucidation

Prepare Sample
(Dissolve/Dilute/Deposit)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy Mass Spectrometry

Analyze NMR Spectra
(Shifts, Couplings, Integrals)

Analyze IR Spectrum
(Functional Groups)

Analyze Mass Spectrum
(Molecular Ion, Fragmentation)

Combine All Spectral Data

Propose Chemical Structure

Confirm Structure

Click to download full resolution via product page

Caption: Logical workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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